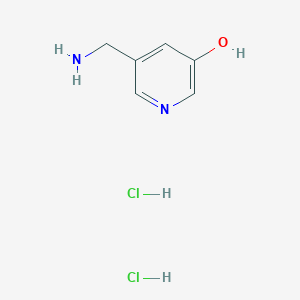
5-(Aminomethyl)pyridin-3-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)pyridin-3-ol, also known by its CAS Number 1243414-96-1, is a chemical compound with a molecular weight of 124.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)pyridin-3-ol is represented by the linear formula C6H8N2O . Its InChI Code is 1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 .Physical And Chemical Properties Analysis
5-(Aminomethyl)pyridin-3-ol;dihydrochloride is a solid substance . It has a molecular weight of 124.14 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
5-(Aminomethyl)pyridin-3-ol; dihydrochloride serves as a versatile precursor in the synthesis of complex molecules. For instance, its derivatives have been utilized in a short and convenient synthesis route for creating 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, offering a new molecular scaffold potentially useful in medicinal chemistry for targeting three-dimensional biological sites (Schmid, Schühle, & Austel, 2006). This approach facilitates the generation of combinatorial libraries due to the structural diversity of primary amines. Another study demonstrated the transformation of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, elucidating pathways for pyridin-3-ols formation in foods and suggesting the inevitability of such transformations under specific conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).
Biological Applications and Enzymatic Transformations
The compound's derivatives exhibit significant promise in biotechnological applications, such as in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method presents an eco-friendly and efficient strategy for obtaining hydroxylated pyridines, crucial intermediates in pharmaceutical production (Stankevičiūtė et al., 2016). Such biocatalytic processes offer an alternative to traditional chemical synthesis, potentially reducing environmental impact and enhancing selectivity.
Chemical Specificity and Structural Studies
Research on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by related derivatives has expanded our understanding of these compounds' chemical behavior, providing insights into their potential applications in materials science and catalysis (Matczak-Jon et al., 2010). Additionally, the role of hydrogen bonding in stabilizing the conformation of these molecules further underscores the intricate balance of forces shaping their structure and reactivity (Matczak-Jon et al., 2010).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
5-(aminomethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-2-5-1-6(9)4-8-3-5;;/h1,3-4,9H,2,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENPCGJGEGGPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyridin-3-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2799307.png)
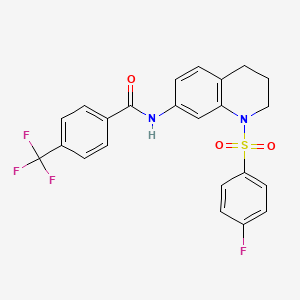
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)
![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)
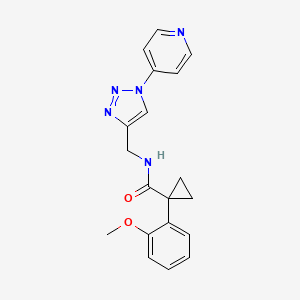
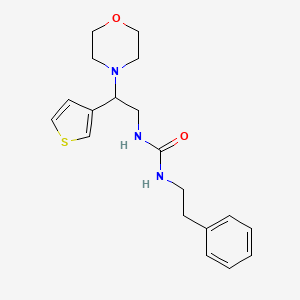
![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)
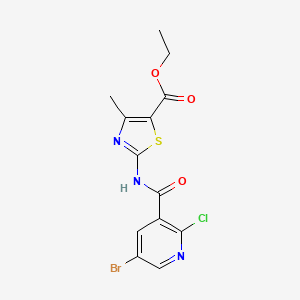
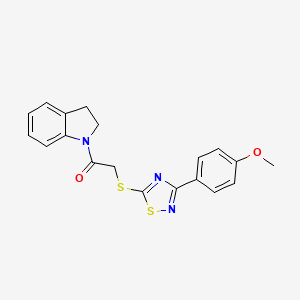
![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)
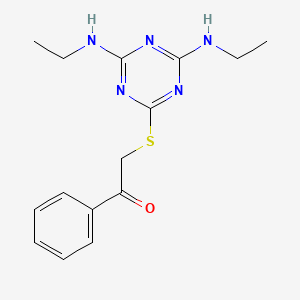
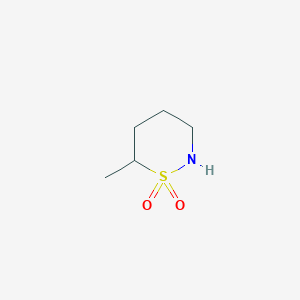
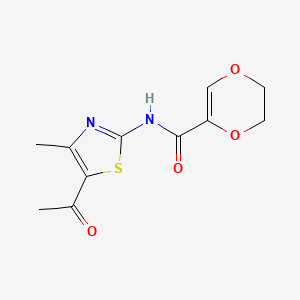
![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)